molecular formula C5H9ClN4 B2563018 1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride CAS No. 156113-60-9

1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride

Cat. No.: B2563018
CAS No.: 156113-60-9
M. Wt: 160.61
InChI Key: NBXOMVYDGYYKAM-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-1H-1,2,3-triazole hydrochloride (CAS 156113-60-9) is a high-purity chemical building block designed for research applications. This compound features a synthetically valuable azetidine ring linked directly to a 1,2,3-triazole heterocycle, making it a versatile scaffold in drug discovery and medicinal chemistry. The 1,2,3-triazole ring is a privileged structure in pharmaceutical development due to its ability to participate in key dipole interactions and hydrogen bonding with biological targets . Recent scientific literature highlights the significant potential of 1,2,3-triazole-containing hybrids as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important enzymatic targets in neurodegenerative disease research, such as for Alzheimer's disease . The incorporation of the azetidine moiety, a saturated four-membered nitrogen heterocycle, is a common strategy in medicinal chemistry to fine-tune the properties of lead compounds. Azetidine rings are found in a range of bioactive molecules and some marketed drugs, contributing to metabolic stability and influencing molecular conformation . This product is intended for use as a key synthetic intermediate. Researchers can leverage its reactive secondary amine on the azetidine ring for further functionalization, allowing for the creation of diverse compound libraries aimed at exploring new chemical space for biological activity. Please Note: This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(azetidin-3-yl)triazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c1-2-9(8-7-1)5-3-6-4-5;/h1-2,5-6H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXOMVYDGYYKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=CN=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction is typically catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.

Another method involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition reaction between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.

Industrial Production Methods

For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials and utilizes a green oxidation reaction in a microchannel reactor. This approach is suitable for large-scale production and minimizes the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Substitution Reactions at the Azetidine Ring

The azetidine ring undergoes nucleophilic substitution, particularly at the tertiary nitrogen or adjacent carbon atoms. Fluorination and alkylation are common modifications:

Reaction TypeReagents/ConditionsMajor ProductsYieldReference
FluorinationTBAF or HF/NEt₃, DMF, 60°C1-(Fluoromethyl-azetidin-3-yl)-1H-1,2,3-triazole72–85%
AlkylationPropargyl bromide, K₂CO₃, CH₃CN, RT1-(Propargyl-azetidin-3-yl)-1H-1,2,3-triazole68%

Mechanistic studies indicate that fluorination proceeds via an SN2 pathway, while alkylation involves deprotonation of the azetidine nitrogen followed by nucleophilic attack .

Oxidation and Reduction Reactions

The triazole ring remains stable under mild redox conditions, but the azetidine ring can undergo transformations:

Reaction TypeReagents/ConditionsMajor ProductsNotesReference
OxidationH₂O₂, AcOH, 50°CAzetidine N-oxide derivativePartial ring-opening observed
ReductionNaBH₄, MeOH, 0°CSaturated azetidine-triazoleRetention of triazole structure

Oxidation selectively targets the azetidine nitrogen, forming an N-oxide intermediate that may further react under acidic conditions . Reductive conditions preserve the triazole but hydrogenate the azetidine ring in some cases .

Triazole-Mediated Cycloadditions

The 1,2,3-triazole moiety participates in copper-catalyzed reactions, enabling functionalization:

Reaction TypeReagents/ConditionsMajor ProductsKey FeaturesReference
Click ChemistryCuSO₄, sodium ascorbate, tBuOH/H₂O, 65°CTriazole-linked conjugatesBiocompatible conditions
Oxidative CouplingCuI, O₂, DMF, 60°CBis(triazole) dimersTemperature-dependent regioselectivity

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) leverages the triazole’s stability to generate bioconjugates, while aerobic oxidative coupling produces dimers at elevated temperatures .

Acid-Base Reactions

Protonation equilibria influence solubility and biological activity:

ConditionpHSpecies FormedpKa (Azetidine N)pKa (Triazole NH)
Acidic (HCl)<2Protonated azetidine, neutral triazole8.1 ± 0.34.7 ± 0.2
Neutral7.4Partially protonated azetidine--

The azetidine nitrogen (pKa ~8.1) protonates under physiological conditions, enhancing water solubility, while the triazole NH (pKa ~4.7) remains neutral in blood .

Comparative Reactivity with Analogues

CompoundReactivity DifferenceKey Factor
1-(Azetidin-3-yl)-1H-1,2,4-triazoleFaster azetidine substitutionReduced steric hindrance at N2
1-(Pyrrolidin-3-yl)-1H-1,2,3-triazoleSlower fluorinationIncreased ring strain in 5-membered amine

The smaller azetidine ring increases ring strain, accelerating substitution compared to pyrrolidine analogues .

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis of derivatives:

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes substitution without decomposition
SolventDMF/H₂O (3:1)Balances solubility and reaction rate
Catalyst Loading5 mol% CuICost-effective with >90% conversion

Process intensification studies recommend continuous-flow systems to improve safety and efficiency .

Scientific Research Applications

1-(Azetidin-3-yl)-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The triazole ring can also bind to metal ions and other biomolecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Azetidine-triazole derivatives are compared below with structurally analogous compounds to highlight key differences in substituents, bioactivity, and applications.

Compound Molecular Formula MW (g/mol) Key Substituent Biological Activity Synthesis Method
1-(Azetidin-3-yl)-1H-1,2,3-triazole hydrochloride C₅H₉ClN₄ 160.60 Azetidine Carbonic anhydrase-II inhibition CuAAC
1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole HCl C₁₁H₁₃ClN₄ 236.70 Phenyl Antileishmanial activity (preclinical) Huisgen cycloaddition
1-Chloro-1H-benzo[d][1,2,3]triazole C₆H₄ClN₃ 153.57 Benzene + chloro Antimicrobial, chlorination reagent Sodium hypochlorite oxidation
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine HCl C₆H₁₃ClN₄ 176.65 Methyl-1,2,4-triazole + propane Broad-spectrum agrochemical applications Mitsunobu reaction

Solubility and Salt Forms

  • The hydrochloride salt of 1-(azetidin-3-yl)-1H-1,2,3-triazole improves water solubility compared to its hygroscopic mesylate counterparts .
  • In contrast, 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride retains stability in polar solvents, critical for agrochemical formulations .

Key Research Findings

  • Pharmacological Potential: Azetidine-triazole derivatives show promise in targeting enzymes like carbonic anhydrase-II and IMPDH, but their efficacy is substituent-dependent. For example, bulky groups (e.g., phenyl) improve binding but reduce solubility .
  • Structural Tunability : The azetidine ring’s compact size (~4-membered) reduces steric hindrance compared to larger heterocycles (e.g., piperidine), enabling better target engagement .

Biological Activity

1-(Azetidin-3-yl)-1H-1,2,3-triazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₆H₁₁ClN₄
  • Molecular Weight : 174.63 g/mol
  • CAS Number : 1824054-42-3

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with azides through click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its efficiency and mild reaction conditions, leading to high yields of the desired triazole product .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have tested its efficacy against both Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2 μg/mL to 16 μg/mL .

Microorganism MIC (μg/mL)
Staphylococcus aureus2
Escherichia coli4
Enterococcus faecalis8

Anticancer Activity

The triazole moiety is known for its anticancer properties. In vitro studies have shown that derivatives containing the triazole ring can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their effects on MCF-7 breast cancer cells, showing promising results in reducing cell viability .

Neuroprotective Effects

Recent investigations suggest that triazole derivatives may possess neuroprotective effects. Studies have indicated that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition potency of such compounds was found to be comparable to donepezil, a standard treatment for Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various triazole derivatives, this compound was tested against a panel of bacterial strains. The results indicated a strong correlation between structural modifications and antimicrobial potency. The presence of electron-donating groups on the triazole ring enhanced antibacterial activity significantly .

Case Study 2: Anticancer Potential

A series of experiments conducted on cancer cell lines revealed that the compound exhibited selective cytotoxicity towards MCF-7 cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase. This suggests potential for further development as an anticancer agent .

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , leveraging the regioselective formation of 1,4-disubstituted triazoles. Terminal alkynes react with azide-functionalized azetidine precursors under mild conditions (aqueous/organic solvents, room temperature) . Post-cycloaddition, the product is purified via gradient elution chromatography (e.g., CH₂Cl₂/MeOH 5:1 to 4:1) and isolated as the hydrochloride salt using HCl gas or aqueous HCl .

Q. How can researchers validate the structural integrity and purity of this compound?

  • 1H/13C NMR : Confirm regiochemistry (1,4-triazole substitution) and azetidine ring integrity. Peaks for triazole protons (δ 7.5–8.5 ppm) and azetidine CH₂/CH groups (δ 3.0–4.5 ppm) are critical .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C₆H₁₁ClN₄ requires m/z 174.0675) .

Q. What solubility properties should be considered for in vitro assays?

The hydrochloride salt enhances aqueous solubility. Solubility in DMSO (>50 mM) and water (~10–20 mM) is typical. For kinetic studies, prepare stock solutions in DMSO and dilute in PBS (pH 7.4). Precipitation at high concentrations (>1 mM in PBS) may require sonication or co-solvents (e.g., 5% PEG-400) .

Advanced Research Questions

Q. How does the CuAAC reaction’s regioselectivity impact the biological activity of triazole-azetidine derivatives?

The 1,4-regioselectivity of CuAAC ensures a consistent spatial arrangement of the azetidine and triazole moieties, critical for target binding (e.g., kinase inhibition). Deviations (e.g., 1,5-isomers from Ru-catalyzed reactions) reduce potency. Validate regiochemistry via NOESY NMR (triazole H to azetidine CH correlations) .

Q. What strategies address low yields during chromatographic purification of this compound?

  • Gradient optimization : Adjust CH₂Cl₂/MeOH ratios (e.g., 10:1 to 3:1) to resolve polar byproducts .
  • Ion-exchange chromatography : Use Dowex 50WX2 resin (H+ form) to isolate the hydrochloride salt from neutral impurities .
  • Prep-HPLC : For scale-up (>100 mg), employ C18 columns with 0.1% TFA in acetonitrile/water gradients (retention time ~12–15 min) .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • SAR analysis : Compare IC₅₀ values of analogs (e.g., 1-(azetidin-3-yl)-4-phenyl-1H-triazole vs. 4-quinoline derivatives). Reduced activity in bulkier analogs suggests steric hindrance at the target site .
  • Metabolic stability assays : Use liver microsomes to identify rapid degradation of specific substituents (e.g., methyl vs. chloro groups) .

Q. What stability-indicating assays are recommended for long-term storage?

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for hydrolysis (free azetidine) or oxidation (N-oxide formation) .
  • Lyophilization : Store as a lyophilized powder at -20°C (stable >2 years). Avoid repeated freeze-thaw cycles in solution .

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